molecular formula C24H23F2N5O3 B2778565 N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358328-36-5

N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2778565
CAS No.: 1358328-36-5
M. Wt: 467.477
InChI Key: YBJHGDPXGCAJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolopyrimidine-based acetamide derivative with a complex heterocyclic core. Its structure includes:

  • A pyrazolo[4,3-d]pyrimidine scaffold substituted with ethyl, methyl, and phenethyl groups at positions 1, 3, and 6, respectively.
  • A 2,4-difluorophenyl moiety attached via an acetamide linker.
  • Dual ketone groups at positions 5 and 7, contributing to its electron-deficient character.

This compound shares structural similarities with kinase inhibitors and neuroimaging agents, though its specific pharmacological profile remains under investigation .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O3/c1-3-31-22-21(15(2)28-31)30(14-20(32)27-19-10-9-17(25)13-18(19)26)24(34)29(23(22)33)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHGDPXGCAJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Core Structure : A pyrazolo[4,3-d]pyrimidine framework.
  • Substituents : The presence of a 2,4-difluorophenyl group and an ethyl group contributes to its biological activity.

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Compounds in the pyrazolo family have shown promising results against various cancer cell lines. For instance, derivatives have been noted to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In particular, some derivatives exhibit IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
  • Antiviral Properties : The compound's structural analogs have been evaluated for their antiviral activities, particularly against HIV. The presence of specific functional groups enhances their ability to inhibit viral replication .
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Biological Activity Data

Activity Type Cell Line/Target IC50 Value Reference
AnticancerHCT116 (Colon Carcinoma)6.2 μM
AnticancerT47D (Breast Cancer)27.3 μM
CDK InhibitionCDK20.36 µM
CDK InhibitionCDK91.8 µM
AntiviralHIVActive
Enzyme InhibitionAChEEffective

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study evaluated the anticancer effects of a related pyrazolo compound on multiple cancer cell lines, revealing significant cytotoxicity and apoptosis induction in HCT116 cells at concentrations correlating with the observed IC50 values .
  • Mechanistic Insights : Another investigation focused on the mechanism of action for similar compounds, demonstrating that they induce cell cycle arrest by inhibiting CDK activity, leading to reduced proliferation rates in treated cell lines .
  • Potential for Drug Development : The unique pharmacophore of this compound suggests its potential as a lead candidate in drug development for cancer and viral infections. Its ability to modulate key biological pathways positions it as a significant focus for future research.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods that involve the reaction of 2,4-difluoroaniline derivatives with appropriate acylating agents. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines demonstrate antiproliferative effects against various cancer cell lines. In particular, the compound has been evaluated against human cervix epithelial adenocarcinoma (HeLa) and hepatocellular carcinoma (HepG2) cells, showing significant cytotoxicity with IC50 values in the micromolar range .

Antiviral Activity
The compound has also been investigated for its antiviral properties. Similar compounds in the pyrazolo[4,3-d]pyrimidine class have been reported to inhibit HIV integrase activity . This suggests a potential application in developing antiviral therapies.

Anti-inflammatory Effects
In vitro studies have suggested that derivatives of this compound may possess anti-inflammatory properties. These effects can be attributed to their ability to modulate inflammatory pathways and cytokine production in immune cells .

Anticancer Activity

A study published in a peer-reviewed journal assessed the antiproliferative effects of N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide on HeLa and HepG2 cell lines. The results indicated that at concentrations of 10 µM and 20 µM, the compound exhibited IC50 values of approximately 18 µM and 27 µM respectively against these cancer cells .

Antiviral Potential

Another investigation focused on the antiviral efficacy of pyrazolo[4,3-d]pyrimidine derivatives against HIV. The study demonstrated that certain structural modifications could enhance inhibitory activity against HIV integrase, suggesting that this compound might also share similar properties if optimized appropriately .

Tables

Application Area Biological Activity IC50 Values (µM) References
AnticancerHeLa18
AnticancerHepG227
AntiviralHIV Integrase InhibitionTBD
Anti-inflammatoryCytokine ModulationTBD

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and pyrazolopyrimidine dioxo moieties are susceptible to hydrolysis under acidic or basic conditions:

  • Amide Hydrolysis : The N-(2,4-difluorophenyl)acetamide side chain undergoes hydrolysis in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH), yielding 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetic acid and 2,4-difluoroaniline .

  • Diketone Hydrolysis : The 5,7-dioxo groups on the pyrimidine ring hydrolyze to dihydroxy intermediates under aqueous acidic conditions, though this reaction requires elevated temperatures (~80°C).

Key Conditions :

Reaction TypeReagents/ConditionsProducts
Amide hydrolysis6M HCl, reflux, 12hAcetic acid derivative + 2,4-difluoroaniline
Diketone hydrolysisH2O/HCl (pH 2), 80°C, 6h5,7-dihydroxy-pyrazolopyrimidine intermediate

Reduction Reactions

The pyrazolopyrimidine core’s conjugated system and carbonyl groups are targets for reduction:

  • Carbonyl Reduction : LiAlH4 or NaBH4 reduces the 5,7-dioxo groups to 5,7-diols, forming a partially saturated pyrazolopyrimidine structure.

  • Ring Hydrogenation : Catalytic hydrogenation (H2/Pd-C) selectively reduces the pyrimidine ring’s double bonds, generating tetrahydro derivatives .

Mechanistic Insight :

  • Reduction of the 5,7-diketone occurs regioselectively, with the 7-keto group reacting faster due to steric and electronic effects from the phenethyl substituent.

Nucleophilic Substitution

The pyrimidine ring’s electron-deficient nature allows nucleophilic attack at positions 4 and 6:

  • Displacement at C4 : Reaction with amines (e.g., morpholine) replaces the acetamide-linked side chain, forming derivatives with modified solubility profiles .

  • Fluorophenyl Group Reactivity : The 2,4-difluorophenyl moiety participates in SNAr reactions under basic conditions, though fluorine’s electronegativity limits this reactivity .

Example Reaction :

text
Compound + morpholine → 4-morpholino-pyrazolopyrimidine derivative[3]

Oxidation Reactions

  • Ethyl Group Oxidation : The 1-ethyl substituent on the pyrazole ring oxidizes to a carboxylic acid using KMnO4/H2SO4, enhancing polarity.

  • Phenethyl Side Chain : The phenethyl group undergoes hydroxylation via cytochrome P450 mimics (e.g., Fe(III)-porphyrin/H2O2), forming benzylic alcohols .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization via the pyrimidine ring’s conjugated double bonds, forming cyclobutane-linked dimers. This reaction is reversible under thermal conditions.

Complexation with Metals

The diketone and pyrazole nitrogen atoms act as bidentate ligands for transition metals (e.g., Cu(II), Fe(III)), forming stable complexes. These interactions are studied for catalytic applications .

Stability Data :

Metal IonStability Constant (log K)pH Range
Cu(II)8.24–6
Fe(III)6.92–4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrazolo[4,3-d]pyrimidine Derivatives
  • Compound 1358046-83-9 (): Differs in the acetamide substituent, featuring a 4-fluorobenzyl group instead of 2,4-difluorophenyl.
  • Example 83 (): Contains a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenone substituents. The altered ring fusion (3,4-d vs. 4,3-d) modifies planarity and hydrogen-bonding capacity .
Pyrazolo[1,5-a]pyrimidine Derivatives
  • F-DPA and DPA-714 (): Feature a pyrazolo[1,5-a]pyrimidine core with dimethyl and fluorophenyl groups. These compounds are optimized for blood-brain barrier penetration and translocator protein (TSPO) binding, highlighting the role of core geometry in biological targeting .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 2,4-difluorophenyl Enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .
Compound 1358046-83-9 4-fluorobenzyl Reduced steric hindrance; potential for higher solubility in polar solvents .
F-DPA () 4-fluorophenyl, diethylacetamide Optimized for PET imaging due to fluorine-18 radiolabeling capacity .
DPA-714 () 2-fluoroethoxy phenyl Improved TSPO affinity and in vivo stability compared to earlier analogs .

Spectroscopic and Structural Data

  • NMR Analysis (): Comparative NMR of pyrazolopyrimidine analogs reveals that substituents at positions 29–36 and 39–44 (e.g., phenethyl vs. methyl) induce distinct chemical shifts (Δδ = 0.2–0.5 ppm), indicating altered electronic environments .

Functional and Pharmacological Insights

  • Kinase Inhibition Potential: The pyrazolo[4,3-d]pyrimidine scaffold is associated with ATP-competitive kinase inhibition. Fluorine substitution may enhance selectivity for tyrosine kinases .
  • Neuroimaging Applications : Fluorine-containing analogs (e.g., F-DPA) demonstrate utility in PET imaging, suggesting the target compound could be radiolabeled for similar applications .

Q & A

Q. What are the optimized synthetic routes for preparing pyrazolopyrimidine derivatives like this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting fluorinated pyrimidine intermediates with acetamide derivatives under reflux in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 120°C for 16–24 hours .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) yields pure products with ~30–50% efficiency, depending on substituent steric effects .
  • Critical parameters : Solvent choice, temperature control, and anhydrous conditions are essential to minimize side reactions (e.g., hydrolysis of the acetamide group).

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Fluoropyrimidine couplingNMP, 120°C, 16 h31
Thioether formationNaH, THF, 0°C → RT45

Q. How is structural characterization performed for this class of compounds?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR and LC-MS confirm regiochemistry and purity. For example, pyrimidine protons resonate at δ 6.8–8.6 ppm in DMSO-d₆, while acetamide NH peaks appear at δ ~9.9–10.5 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolopyrimidine core, particularly for chiral centers at the phenethyl substituent .
  • Elemental analysis : Validates molecular formula (e.g., C₂₂H₁₉F₂N₅O₄) and rules out hydrate formation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to identify IC₅₀ values .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations for 48–72 hours .
  • Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent variation : Systematically modify the difluorophenyl and phenethyl groups. For example:
    • Replace 2,4-difluorophenyl with 3,4-dichlorophenyl to assess halogen effects on lipophilicity .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification .

Q. Table 2: Key SAR Findings

ModificationEffect on IC₅₀ (nM)Reference
2,4-F₂ → 3-Cl,4-OCH₃2.5-fold increase
Phenethyl → benzylReduced solubility

Q. What mechanistic insights guide the optimization of reaction pathways?

Methodological Answer:

  • Computational reaction design : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy barriers for key steps like cyclization or sulfanyl incorporation .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., SNAr vs. Michael addition pathways) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate pyrimidine ring formation .

Q. How should researchers resolve contradictions in reported biological data?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific binding .
  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., pyrido[2,3-d]pyrimidines) to contextualize discrepancies .

Q. What advanced analytical methods address chiral purity and degradation products?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol gradients to resolve enantiomers (e.g., R/S configurations at the ethyl group) .
  • Forced degradation : Expose the compound to heat (40°C), light (UV-A), and acidic/basic conditions, then analyze by LC-MS/MS to identify degradation pathways .
  • Stability-indicating methods : Develop UPLC-PDA methods with <2% RSD for quantifying impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.